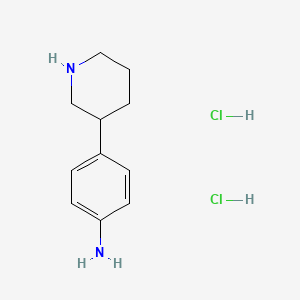
4-(3-Piperidyl)aniline Dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Piperidyl)aniline Dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2 It is a derivative of aniline, featuring a piperidine ring attached to the aniline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Piperidyl)aniline Dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and piperidine.
Reaction: Aniline undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under hydrogenation conditions.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain 4-(3-Piperidyl)aniline.
Formation of Dihydrochloride Salt: The purified 4-(3-Piperidyl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated purification systems and stringent quality control measures ensures the high purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Piperidyl)aniline Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline or piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-(3-Piperidyl)aniline Dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(3-Piperidyl)aniline Dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The piperidine ring and aniline moiety can interact with these targets through various binding interactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Piperidyl)aniline Dihydrochloride: Similar structure but with the piperidine ring attached at a different position.
4-(2-Piperidyl)aniline Dihydrochloride: Another positional isomer with different chemical properties.
N-Phenylpiperidine: Lacks the dihydrochloride salt form but shares the piperidine and aniline structure.
Uniqueness
4-(3-Piperidyl)aniline Dihydrochloride is unique due to its specific structural configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
19733-57-4 |
|---|---|
Fórmula molecular |
C11H17ClN2 |
Peso molecular |
212.72 g/mol |
Nombre IUPAC |
4-piperidin-3-ylaniline;hydrochloride |
InChI |
InChI=1S/C11H16N2.ClH/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;/h3-6,10,13H,1-2,7-8,12H2;1H |
Clave InChI |
FNBFLNPVBYZZQT-UHFFFAOYSA-N |
SMILES |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl.Cl |
SMILES canónico |
C1CC(CNC1)C2=CC=C(C=C2)N.Cl |
Sinónimos |
4-(3-Piperidyl)aniline Dihydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















